molecular formula C14H9Cl2NNaO3 B584823 Keto Diclofenac Sodium Salt CAS No. 70757-34-5

Keto Diclofenac Sodium Salt

Cat. No.: B584823
CAS No.: 70757-34-5
M. Wt: 333.12
InChI Key: COAMWODXCYKJRG-UHFFFAOYSA-N
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Description

Keto Diclofenac Sodium Salt is a non-steroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and anti-inflammatory properties. It is a sodium salt form of diclofenac, which enhances its solubility and bioavailability. This compound is widely used in the treatment of pain and inflammation associated with various conditions such as arthritis, migraines, and postoperative pain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Keto Diclofenac Sodium Salt typically involves the reaction of diclofenac acid with sodium hydroxide. The process begins with the preparation of diclofenac acid, which is then neutralized with sodium hydroxide to form the sodium salt. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure complete conversion and high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and high yield. The final product is subjected to rigorous quality control measures, including purity testing and stability analysis .

Chemical Reactions Analysis

Types of Reactions: Keto Diclofenac Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Hydroxylated derivatives such as 2-aminophenol and catechol.

    Reduction: Amine derivatives such as 2,6-dichloroaniline.

    Substitution: Various halogenated derivatives.

Scientific Research Applications

Keto Diclofenac Sodium Salt has a wide range of scientific research applications:

Mechanism of Action

Keto Diclofenac Sodium Salt exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain signaling. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Uniqueness: Keto Diclofenac Sodium Salt is unique due to its enhanced solubility and bioavailability compared to other forms of diclofenac. This makes it more effective in providing rapid relief from pain and inflammation. Additionally, its sodium salt form allows for better absorption and distribution in the body .

Biological Activity

Keto Diclofenac Sodium Salt, a derivative of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac, exhibits significant biological activity primarily through its mechanism as a cyclooxygenase (COX) inhibitor. This article delves into its pharmacological properties, mechanisms of action, and clinical implications, supported by relevant data tables and research findings.

  • Chemical Formula : C₁₄H₈Cl₂NNaO₃
  • Molecular Weight : 332.11 g/mol
  • CAS Number : 70757-34-5
  • IUPAC Name : Sodium; 2-[2-(2,6-dichloroanilino)phenyl]-2-oxoacetate

Keto Diclofenac Sodium functions primarily as a non-selective inhibitor of COX enzymes, particularly COX-1 and COX-2. The inhibition of these enzymes results in decreased synthesis of prostaglandins, which are mediators of inflammation and pain. The IC50 values for Keto Diclofenac against human COX-1 and COX-2 are reported to be 4 nM and 1.3 nM, respectively, indicating its potent inhibitory effects .

Pharmacokinetics

The pharmacokinetic profile of Keto Diclofenac Sodium shows rapid absorption and distribution in the body. Peak plasma concentrations are typically observed within 10 minutes to 2 hours post-administration, depending on the formulation used (e.g., oral tablets vs. topical applications) . Its metabolism occurs predominantly in the liver, where it undergoes conjugation to form various metabolites, including acyl glucuronide .

Table 1: In Vitro and In Vivo Activity of this compound

Study TypeModel OrganismDoseEffect ObservedReference
In VitroCHO Cells4 nM (COX-1) / 1.3 nM (COX-2)Significant inhibition of prostaglandin synthesis
In VivoRats3 mg/kg b.i.d. for 5 daysIncreased fecal excretion of chromium; anti-inflammatory effects observed
In VivoSquirrel Monkeys1 mg/kg b.i.d. for 4 daysSimilar increase in fecal chromium excretion; pharmacokinetic analysis conducted

Clinical Applications

Keto Diclofenac Sodium is utilized in various clinical settings due to its potent anti-inflammatory and analgesic properties. It is particularly effective in treating conditions such as osteoarthritis, rheumatoid arthritis, and acute pain episodes.

Case Study: Efficacy in Chronic Musculoskeletal Pain

A randomized controlled trial compared the efficacy and safety of transdermal patches containing Keto Diclofenac Sodium with oral sustained-release formulations in patients suffering from chronic musculoskeletal pain. Pain levels were assessed using a visual analog scale at baseline, 2 weeks, and 4 weeks post-treatment. Results indicated that the transdermal patch provided comparable pain relief with fewer systemic side effects compared to oral administration .

Immunomodulatory Effects

Recent studies have also explored the immunomodulatory effects of Keto Diclofenac Sodium. It has been shown to influence leukocyte function by targeting voltage-dependent potassium channels (Kv1.3), which could have implications for its use in inflammatory diseases where immune modulation is beneficial .

Properties

CAS No.

70757-34-5

Molecular Formula

C14H9Cl2NNaO3

Molecular Weight

333.12

IUPAC Name

2-[2-(2,6-dichloroanilino)phenyl]-2-oxoacetic acid;sodium

InChI

InChI=1S/C14H9Cl2NO3.Na/c15-9-5-3-6-10(16)12(9)17-11-7-2-1-4-8(11)13(18)14(19)20;/h1-7,17H,(H,19,20);

InChI Key

COAMWODXCYKJRG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)C(=O)O)NC2=C(C=CC=C2Cl)Cl.[Na]

Synonyms

2-[(2,6-Dichlorophenyl)amino]-α-oxo-benzeneacetic Acid Sodium Salt

Origin of Product

United States

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